

# Application Notes and Protocols: Phenol-Chloroform DNA Extraction from Cultured Cells

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This document provides a detailed protocol for the extraction of high-molecular-weight genomic DNA from cultured mammalian cells using the phenol-chloroform method. This organic extraction technique is a robust and cost-effective method for obtaining high-purity DNA suitable for various downstream applications, including PCR, sequencing, and cloning.

### Introduction

Phenol-chloroform extraction is a classic and widely used method for purifying DNA from cellular components. The principle of this technique lies in the differential solubility of molecules in organic and aqueous solutions.[1][2] During the extraction, phenol denatures proteins, which are then separated into the organic phase along with lipids, while the aqueous phase retains the nucleic acids.[1][2][3] Chloroform is added to increase the density of the organic phase and to remove residual phenol from the aqueous phase.[1][4] Isoamyl alcohol is often included in the mixture to prevent foaming.[4] Subsequent precipitation with ethanol or isopropanol in the presence of salts concentrates the DNA.

## **Materials and Reagents**

A comprehensive list of necessary materials and reagents is provided below. All solutions should be prepared with nuclease-free water.



Reagent/Material	Specifications	
Cultured Cells	Mammalian cell line of interest	
Phosphate-Buffered Saline (PBS)	1X, sterile	
Lysis Buffer	10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5% SDS	
Proteinase K	20 mg/mL solution	
RNase A	10 mg/mL solution	
Phenol:Chloroform:Isoamyl Alcohol	25:24:1 ratio, buffered to pH 8.0	
Chloroform:Isoamyl Alcohol	24:1 ratio	
Sodium Acetate	3 M solution, pH 5.2	
Ethanol	100% (absolute) and 70%, ice-cold	
TE Buffer	10 mM Tris-HCl (pH 8.0), 1 mM EDTA	
Microcentrifuge Tubes	1.5 mL and 2.0 mL, nuclease-free	
Pipettes and Pipette Tips	Nuclease-free	
Centrifuge	Refrigerated microcentrifuge	
Incubator or Water Bath	Capable of maintaining 37°C and 50-65°C	
Vortex Mixer		

## **Experimental Protocol**

This protocol is optimized for a starting cell pellet of approximately 1-5 million cells. Adjust volumes accordingly for different cell numbers.

## **Cell Harvesting and Lysis**

Harvest Cells: For adherent cells, wash with PBS, then detach using trypsin or a cell scraper.
 For suspension cells, directly pellet the cells. Centrifuge the cell suspension at 500 x g for 5 minutes to pellet the cells.



- Wash Cells: Discard the supernatant and resuspend the cell pellet in 1 mL of cold 1X PBS.
  Centrifuge again at 500 x g for 5 minutes. Discard the supernatant.
- Cell Lysis: Resuspend the cell pellet in 500 μL of Lysis Buffer. Add 2.5 μL of RNase A (10 mg/mL) and incubate at 37°C for 30-60 minutes to degrade RNA.[5]
- Protein Digestion: Add 10 μL of Proteinase K (20 mg/mL) to the lysate. Mix gently by inverting the tube and incubate at 50-55°C for 1-3 hours, or overnight, until the solution is clear.[3][5]

#### **Phenol-Chloroform Extraction**

- First Extraction: Add an equal volume (500 μL) of phenol:chloroform:isoamyl alcohol (25:24:1) to the cell lysate.[3][6]
- Mixing: Vortex the mixture for 1 minute to create an emulsion.[6]
- Phase Separation: Centrifuge at 12,000 16,000 x g for 5-10 minutes at room temperature.
  [3][5][6] This will separate the mixture into three phases: a lower organic phase (phenol), a middle interface containing denatured proteins, and an upper aqueous phase containing the DNA.[7][1][2]
- Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be cautious not to disturb the interface or carry over any of the organic phase.[3][6]
- Second Extraction (Optional but Recommended): Repeat steps 2.1-2.4 to increase the purity of the DNA.
- Chloroform Wash: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase. This step removes any residual phenol.[5]
- Mixing and Centrifugation: Vortex for 30 seconds and centrifuge at 12,000 16,000 x g for 5 minutes.
- Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube.



## **DNA Precipitation and Wash**

- Precipitation: Add 1/10th volume of 3 M sodium acetate (e.g., 50 μL for 500 μL of aqueous phase) to neutralize the negative charges on the DNA backbone.[8] Add 2-2.5 volumes of ice-cold 100% ethanol (e.g., 1-1.25 mL).
- DNA Precipitation: Mix gently by inverting the tube until a stringy white DNA precipitate becomes visible.[8] Incubate at -20°C for at least 1 hour to overnight to enhance precipitation.[3][6]
- Pellet DNA: Centrifuge at 12,000 16,000 x g for 10-30 minutes at 4°C.[3][6] A small white pellet of DNA should be visible at the bottom of the tube.
- Wash Pellet: Carefully decant the supernatant without disturbing the DNA pellet. Add 500 μL
  1 mL of ice-cold 70% ethanol to wash the pellet and remove excess salts.[3][6]
- Centrifuge: Centrifuge at 12,000 16,000 x g for 5 minutes at 4°C.
- Dry Pellet: Carefully decant the ethanol. Briefly spin the tube again and remove any remaining ethanol with a pipette. Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet, as it can be difficult to redissolve.

### **DNA Resuspension and Storage**

- Resuspension: Resuspend the DNA pellet in 50-100 μL of TE Buffer or nuclease-free water by gently pipetting up and down.[3]
- Solubilization: Incubate at 55-65°C for 10-15 minutes to aid in resuspension.
- Storage: Store the purified DNA at 4°C for short-term use or at -20°C or -80°C for long-term storage.

## **Data Presentation: Quantitative Summary**

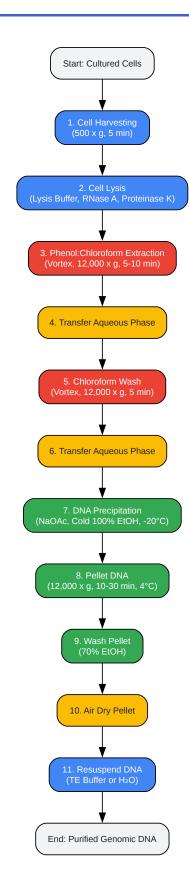
The following table summarizes the key quantitative parameters of the protocol.



Step	Parameter	Value
Cell Harvesting	Centrifugation Speed	500 x g
Centrifugation Time	5 minutes	
Cell Lysis	Lysis Buffer Volume	500 μL
RNase A Incubation	37°C for 30-60 minutes	
Proteinase K Incubation	50-55°C for 1-3 hours (or overnight)	
Phenol-Chloroform Extraction	Phenol:Chloroform:Isoamyl Alcohol Volume	Equal to lysate volume (e.g., 500 μL)
Centrifugation Speed	12,000 - 16,000 x g	_
Centrifugation Time	5-10 minutes	
DNA Precipitation	Sodium Acetate (3M) Volume	1/10th of aqueous phase volume
Ethanol (100%) Volume	2-2.5 times the aqueous phase volume	
Incubation Temperature	-20°C	<del>-</del>
Incubation Time	≥ 1 hour to overnight	_
Centrifugation Speed	12,000 - 16,000 x g	_
Centrifugation Time	10-30 minutes	_
DNA Wash	Ethanol (70%) Volume	- 500 μL - 1 mL
Centrifugation Speed	12,000 - 16,000 x g	
Centrifugation Time	5 minutes	-
DNA Resuspension	TE Buffer/Water Volume	- 50-100 μL

# **Experimental Workflow Diagram**





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Caption: Workflow of genomic DNA extraction from cultured cells using the phenol-chloroform method.

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